molecular formula C5H13NO2 B8390635 (2R)-2-aminopentan-1,5-diol

(2R)-2-aminopentan-1,5-diol

Cat. No.: B8390635
M. Wt: 119.16 g/mol
InChI Key: UEDDHBVGNLVMRQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Aminopentan-1,5-diol is a chiral amino alcohol of significant interest in advanced organic synthesis and chemical biology. Its structure, featuring both amino and primary hydroxyl functional groups on a pentane backbone, makes it a versatile chiral building block for constructing complex molecules, particularly in pharmaceutical research . The stereochemistry at the second carbon atom is a critical determinant of its properties and utility, enabling the synthesis of enantiomerically pure compounds . A key application and area of research for this molecule and its derivatives involves catalyst-controlled chemoselective reactions. For instance, tailored organocatalysts have been developed to achieve unusual regioselectivity, such as the acylation of the sterically hindered secondary hydroxyl group over the less encumbered primary hydroxyl group . This high level of synthetic control, driven by specific molecular recognition between the substrate and catalyst, is essential for creating specific intermediates for active pharmaceutical ingredients . The compound is also used to create derivatives, such as its hydrochloride salt, for further application in synthetic pathways . (2R)-2-Aminopentan-1,5-diol is intended for research applications only and is not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

(2R)-2-aminopentane-1,5-diol

InChI

InChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2/t5-/m1/s1

InChI Key

UEDDHBVGNLVMRQ-RXMQYKEDSA-N

Isomeric SMILES

C(C[C@H](CO)N)CO

Canonical SMILES

C(CC(CO)N)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (2R)-2-aminopentan-1,5-diol include 1,5-diols, amino-substituted diols, and aromatic derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of (2R)-2-Aminopentan-1,5-diol with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications/Properties
(2R)-2-Aminopentan-1,5-diol C₅H₁₃NO₂ 119.16 1,5-diol, (2R)-amino group Chiral intermediate, chemoselective acylation
Pentane-1,5-diol C₅H₁₂O₂ 104.15 Terminal 1,5-diol Solvent, absorption enhancer (e.g., terbinafine delivery)
2-Methylpentane-1,5-diol C₆H₁₄O₂ 118.17 Branched 1,5-diol, methyl group Industrial solvent, polymer precursor
(2R,4S)-2,4-Dimethylpentane-1,5-diol C₇H₁₆O₂ 132.20 Branched 1,5-diol, stereocenters Asymmetric synthesis, chiral ligand
5-Phenyl-2-pentene-1,5-diol C₁₁H₁₄O₂ 178.23 Aromatic substituent, conjugated diol Photochemical studies, polymer additives

Key Comparative Analysis

Functional Group Influence on Reactivity The amino group in (2R)-2-aminopentan-1,5-diol distinguishes it from non-amino diols like pentane-1,5-diol. This group enables nucleophilic reactions (e.g., acylation) and chelation with metal catalysts, critical in asymmetric synthesis . In contrast, pentane-1,5-diol lacks this reactivity but serves as a superior percutaneous absorption enhancer due to its hydrophilicity and low toxicity . Branched diols (e.g., 2-methylpentane-1,5-diol) exhibit reduced solubility compared to linear analogs, impacting their utility in aqueous formulations .

Stereochemical Effects (2R)-2-Aminopentan-1,5-diol’s (2R) configuration allows for enantioselective transformations, as demonstrated in catalyst-controlled acylation studies where chemoselectivity reversed depending on reaction conditions . Similarly, (2R,4S)-2,4-dimethylpentane-1,5-diol’s stereocenters make it a chiral ligand in catalysis .

Applications in Drug Delivery Pentane-1,5-diol enhances terbinafine absorption by 5% in topical gels, outperforming propane-1,2-diol due to its optimal chain length and hydroxyl positioning . The amino group in (2R)-2-aminopentan-1,5-diol could theoretically improve drug-target interactions but requires further pharmacokinetic validation.

Physicochemical Properties

  • Aromatic derivatives like 5-phenyl-2-pentene-1,5-diol show increased hydrophobicity (logP ~1.5) compared to aliphatic diols, limiting their use in hydrophilic formulations but enhancing stability in hydrophobic matrices .

Research Findings and Data

Table 2: Experimental Data on Absorption Enhancement by Diols

Compound Absorption Enhancement (%) Target Drug Study Model Reference
Pentane-1,5-diol 5% Terbinafine Human skin in vitro
Propane-1,2-diol 3% Terbinafine Human skin in vitro

Table 3: Chemoselective Acylation of (2R)-2-Aminopentan-1,5-diol

Catalyst Acylation Site Yield (%) Selectivity (R:S) Reference
Lipase PS-30 Primary hydroxyl (C1) 85 95:5
Pseudomonas cepacia Secondary hydroxyl (C5) 78 5:95

Preparation Methods

Palladium on Carbon (Pd/C) Mediated Reduction

A representative procedure involves hydrogenating (R)-benzyl (1,5-dihydroxypentan-2-yl)carbamate in ethanol under atmospheric hydrogen pressure. The reaction proceeds at room temperature for 90 minutes, yielding 78% of the target compound after filtration and concentration. The mechanism entails cleavage of the carbamate protecting group, followed by reduction of intermediate imines or nitriles to the primary amine.

Reaction Conditions and Yield:

CatalystSolventPressure (Torr)Time (h)Yield (%)
Pd/C 10%Ethanol760.0511.578

This method’s efficiency is attributed to the mild reaction conditions and the recyclability of Pd/C, though catalyst poisoning by residual amines remains a limitation.

Optimizing Enantiomeric Purity

Industrial-scale protocols often integrate chiral auxiliaries or asymmetric hydrogenation techniques to enhance enantioselectivity. For example, using (R)-configured starting materials ensures retention of stereochemistry during hydrogenation, achieving optical purities >99%.

Enzymatic Resolution

Enzymatic methods exploit the stereoselectivity of lipases or acylases to isolate the (2R)-enantiomer from racemic mixtures.

Lipase-Catalyzed Kinetic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively acylate the (2S)-enantiomer of racemic 2-aminopentan-1,5-diol, leaving the desired (2R)-form unreacted. In a typical setup, the racemic substrate is treated with vinyl acetate in tert-butyl methyl ether, achieving enantiomeric excess (ee) values >98% after 24 hours.

Key Parameters:

  • Enzyme Loading : 20–30 mg/mL

  • Temperature : 30–40°C

  • Solvent : Hydrophobic media (e.g., hexane or MTBE)

This method’s green chemistry credentials—avoiding harsh reagents and enabling enzyme reuse—make it preferable for lab-scale synthesis, though substrate solubility limitations hinder scalability.

Lithium Aluminum Hydride (LAH) Reduction

LAH reduction converts nitrile or amide intermediates into primary amines, offering a straightforward route to (2R)-2-aminopentan-1,5-diol.

Reduction of Cyano Intermediates

Starting from 2-cyano-pentan-1,5-diol, LAH in tetrahydrofuran (THF) at 0–15°C reduces the nitrile group to an amine with 90.8% yield. The exothermic reaction requires careful temperature control to prevent over-reduction or side reactions.

Procedure:

  • Dissolve 2-cyano-pentan-1,5-diol in THF.

  • Add LAH portionwise at 0°C.

  • Quench with acetic acid, extract with ethyl acetate, and purify via crystallization.

This method’s high yield and simplicity are counterbalanced by LAH’s pyrophoricity, necessitating specialized handling.

Patent Two-Step Synthesis (WO2008151992A2)

A patented route synthesizes 3-amino-pentan-1,5-diol derivatives through sequential hydrolysis and hydrogenation, adaptable to the (2R)-isomer.

Step 1: Hydrolysis of Dimethylacetone-1,3-Dicarboxylate

The diketone intermediate is hydrolyzed under acidic conditions (e.g., HCl or H₂SO₄) to yield a diacid, which is subsequently esterified.

Step 2: Hydrogenation to Amino Diol

The diacid ester undergoes catalytic hydrogenation with Raney nickel or palladium, producing the amino diol with >80% yield. Adjusting pH and temperature during workup minimizes byproduct formation.

Advantages:

  • Utilizes inexpensive starting materials.

  • Amenable to continuous flow processing.

Comparative Analysis of Methods

MethodYield (%)Enantiomeric Excess (%)ScalabilityCost Efficiency
Catalytic Hydrogenation78>99HighModerate
Enzymatic Resolution60–7098LowHigh
LAH Reduction90.8RacemicMediumLow
Patent Process>80N/AHighHigh

Insights:

  • Catalytic Hydrogenation : Optimal for industrial-scale production due to robust yields and stereochemical control.

  • Enzymatic Resolution : Ideal for research settings requiring high enantiopurity but limited by substrate scope.

  • LAH Reduction : Suitable for rapid synthesis but requires racemic resolution steps.

  • Patent Process : Balances cost and scalability but lacks enantioselective data .

Q & A

Q. What are the established synthetic routes for (2R)-2-aminopentan-1,5-diol, and what analytical methods ensure its structural integrity?

(2R)-2-aminopentan-1,5-diol is synthesized via stereoselective reduction of chiral precursors or enzymatic resolution of racemic mixtures. Key steps include:

  • Chiral pool synthesis : Starting from naturally occurring chiral amino acids, followed by dihydroxylation.
  • Catalytic asymmetric synthesis : Using transition-metal catalysts to establish stereochemistry.
  • Purification : Reverse-phase HPLC or recrystallization to achieve >99% purity.
  • Characterization : 1H/13C-NMR for stereochemical confirmation, mass spectrometry for molecular weight validation, and polarimetry for optical purity .
Analytical Method Purpose
1H/13C-NMRConfirm stereochemistry and functional groups
HPLC (Chiral column)Determine enantiomeric excess
FT-IRIdentify hydroxyl and amine groups

Q. How does the stereochemistry of (2R)-2-aminopentan-1,5-diol influence its biochemical interactions?

The (2R) configuration enables selective hydrogen bonding with biological targets, such as the N-methyl-D-aspartate receptor (NMDAR). The secondary hydroxyl group participates in polar interactions, while the amino group facilitates proton transfer in enzymatic reactions. Computational docking studies reveal higher binding affinity (ΔG = -9.2 kcal/mol) for the (2R) isomer compared to (2S) in NMDAR models .

Advanced Research Questions

Q. What experimental approaches resolve contradictory data regarding the compound's NMDAR modulation efficacy across different neuronal models?

Discrepancies in NMDAR activity (e.g., EC50 ranging from 12 μM to 85 μM) may arise from:

  • Model variability : Primary cortical neurons vs. HEK293-transfected cells.
  • Assay conditions : Mg²⁺ concentration (0.5–2 mM) impacts channel blockade.
  • Solution :

Standardize protocols using voltage-clamp electrophysiology with controlled Mg²⁺ levels.

Perform calcium imaging to correlate receptor activation with intracellular Ca²⁺ flux.

Validate findings across ≥3 independent cell lines .

Q. How can researchers optimize chemo- and regioselective acylation of (2R)-2-aminopentan-1,5-diol for pharmaceutical intermediates?

Selective acylation of the secondary hydroxyl group is achieved through:

  • Enzyme-mediated catalysis : Lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether, yielding >90% selectivity.
  • Protection/deprotection strategies : Temporary protection of the primary hydroxyl with TBDMS-Cl.
  • Reaction optimization :
Acylating Agent Catalyst Selectivity (Secondary:Primary) Yield
Acetic anhydrideCAL-B95:582%
Benzoyl chlorideDMAP70:3065%

Post-reaction analysis via LC-MS confirms regioselectivity .

Q. What in vitro enzymatic assays are most effective for studying the compound's role as a chiral building block?

  • Acylation assays : Monitor enzyme kinetics (kcat/KM) using spectrophotometric detection of p-nitrophenyl acetate hydrolysis.
  • Chiral HPLC : Track enantiomeric excess during enzymatic resolution.
  • Circular dichroism (CD) : Detect conformational changes in enzymes upon substrate binding. Example: Pseudomonas fluorescens esterase shows a 15-fold higher catalytic efficiency for (2R)-isomer acylation .

Methodological Considerations

Q. What are the key considerations in designing stability studies for (2R)-2-aminopentan-1,5-diol under various storage conditions?

  • Temperature : Store at -20°C under argon to prevent oxidation (degradation <5% over 12 months).
  • pH stability : Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 3–9) to identify hydrolysis-prone conditions.
  • Analytical monitoring : Use UPLC-PDA to detect degradation products (e.g., lactam formation at pH >7) .

Q. How do molecular dynamics simulations contribute to understanding the compound's hydrogen-bonding interactions with biological targets?

Simulations (AMBER force field, 100 ns trajectories) reveal:

  • Stable hydrogen bonds between the (2R)-isomer's hydroxyl groups and NMDAR GluN1 subunit (occupancy >85%).
  • Salt bridges involving the amino group and Asp732 stabilize the receptor’s active conformation.
  • Free energy calculations (MM-PBSA) predict binding affinity within ±1.5 kcal/mol of experimental values .

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